molecular formula C7H4BrN3 B13012679 7-Bromopyrido[3,2-d]pyrimidine

7-Bromopyrido[3,2-d]pyrimidine

Cat. No.: B13012679
M. Wt: 210.03 g/mol
InChI Key: NPOVUTDWPTUJEH-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a bromine atom attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[3,2-d]pyrimidine typically involves the bromination of pyrido[3,2-d]pyrimidine derivatives. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation has been shown to improve yields and reduce by-products in these reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyclization reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution with an amine can yield 7-aminopyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

7-Bromopyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidine largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of protein kinases, enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, the compound can prevent the phosphorylation of target proteins, thereby modulating cellular processes such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

  • 7-Bromopyrido[2,3-d]pyrimidine
  • 7-Bromothieno[3,2-d]pyrimidine
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Comparison: 7-Bromopyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and electronic properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a versatile tool in various research applications .

Properties

IUPAC Name

7-bromopyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-1-6-7(10-2-5)3-9-4-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVUTDWPTUJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=CN=CN=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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